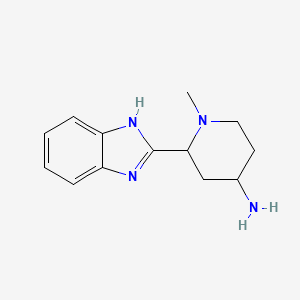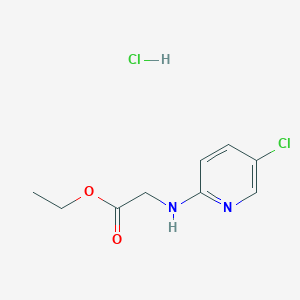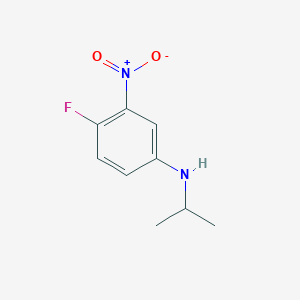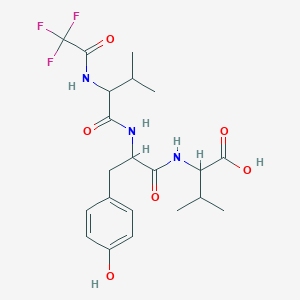
2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine: , also known by its chemical formula C₁₃H₁₁N₃ , belongs to the class of benzimidazole derivatives. It consists of a benzimidazole ring fused with a piperidine moiety. The compound’s molecular weight is approximately 209.25 g/mol. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Amidation Reaction:
- Industrial-scale production methods involve optimization of the above synthetic routes for efficiency, yield, and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield reduced derivatives.
Substitution: Substitution reactions at the benzimidazole ring or piperidine nitrogen are possible.
Oxidation: Reagents like or under acidic conditions.
Reduction: Reagents such as or .
Substitution: Various alkylating agents or nucleophiles.
- Oxidation may lead to benzimidazole-2-carboxylic acid derivatives .
- Reduction could yield 1-methylpiperidin-4-amine derivatives .
- Substitution may result in various alkylated or functionalized products.
Scientific Research Applications
- Further research explores its potential in drug discovery, catalysis, and materials science.
Organic Electronics: Used as an n-type dopant for C₆₀ fullerene , an n-type semiconductor in organic and printed electronics .
Organic Thin Film Transistors (OTFTs): Serves as an in solution-processed n-channel OTFTs.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- In organic electronics, it influences charge transport properties.
- In biological systems, it may interact with receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds: Other benzimidazole derivatives, such as and .
Uniqueness: Highlight its distinct features, such as the fused benzimidazole-piperidine structure.
Properties
Molecular Formula |
C13H18N4 |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C13H18N4/c1-17-7-6-9(14)8-12(17)13-15-10-4-2-3-5-11(10)16-13/h2-5,9,12H,6-8,14H2,1H3,(H,15,16) |
InChI Key |
BFZKDJQHGMLVCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1C2=NC3=CC=CC=C3N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12097896.png)
![N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine](/img/structure/B12097903.png)
![58-(3-amino-3-oxopropyl)-87-(2-aminopropanoylamino)-76-benzyl-7,22,52-tri(butan-2-yl)-4,34,37,64-tetrakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-46-(1-hydroxyethyl)-40,55,90-tris[(4-hydroxyphenyl)methyl]-70-(1H-indol-3-ylmethyl)-16,25,73-trimethyl-67-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-84,85,94,95,98,99-hexathia-3,6,9,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.419,79.09,13]hectane-82-carboxylic acid](/img/structure/B12097914.png)


![[(2-Bromo-5-fluorophenyl)methyl]hydrazine](/img/structure/B12097928.png)

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12097941.png)


![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid](/img/structure/B12097957.png)


